N,N-Dimethyl-10-undecen-1-amine
Description
Properties
CAS No. |
34832-45-6 |
|---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N,N-dimethylundec-10-en-1-amine |
InChI |
InChI=1S/C13H27N/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4H,1,5-13H2,2-3H3 |
InChI Key |
KQPNDANLVGDRQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-10-undecen-1-amine can be synthesized through the reaction of 11-bromo-1-undecene with N,N-dimethylamine. The process involves dissolving 11-bromo-1-undecene in toluene and adding a 50 wt% N,N-dimethylamine solution in tetrahydrofuran (THF). The mixture is stirred at 60°C for two days. After the reaction, the mixture is extracted with saturated sodium bicarbonate solution and distilled water. The organic layer is dried over sodium sulfate, filtered, and concentrated by evaporating the solvent under vacuum. The resulting colorless liquid is dried in vacuo at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-10-undecen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as this compound oxide.
Reduction: Saturated amines like N,N-dimethylundecylamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-10-undecen-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound can be used in the study of biological membranes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-10-undecen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, affecting their activity and function. The double bond in the aliphatic chain can also participate in chemical reactions, further influencing the compound’s biological and chemical properties.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- Terminal double bond at the 10th position.
- Dimethylamine group at the first carbon.
Comparisons with analogues (Table 1) highlight variations in chain length, substituent groups, and double bond positions:
Table 1: Structural Comparison of N,N-Dimethyl-10-undecen-1-amine and Analogues
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 62595-52-2 | C₁₁H₂₃N | 169.31 | Terminal C10 double bond, dimethylamine |
| N,N-Diethyl-10-undecen-1-amine | 6308-95-8 | C₁₅H₃₁N | 225.41 | Diethyl substituents instead of dimethyl |
| 10,10-Dimethyl-1-undecanamine | 68955-53-3 | C₁₃H₂₉N | 199.38 | Branched quaternary carbon at C10 |
| N-Decyl-N-methyldecan-1-amine | 7396-58-9 | C₂₁H₄₅N | 311.59 | Two decyl chains, methylamine group |
| cis-9-Octadecenylamine (Oleylamine) | 112-90-3 | C₁₈H₃₇N | 269.50 | 18-carbon chain, cis double bond at C9 |
Physical and Chemical Properties
Key Properties of this compound :
- Reactivity : The terminal double bond enables participation in hydroamination, hydroboration, or polymerization reactions .
- Solubility : Moderate solubility in polar solvents (e.g., DCM) due to tertiary amine hydrophilicity .
- Boiling Point : Estimated to be lower than branched analogues (e.g., 10,10-dimethyl-1-undecanamine) due to linear structure .
Table 2: Comparative Physicochemical Properties
| Compound Name | Boiling Point (°C) | Density (g/mL) | Reactivity Highlights |
|---|---|---|---|
| This compound | ~200–220 (est.) | 0.85–0.90 (est.) | Electrophilic addition at C10 double bond |
| N,N-Diethyl-10-undecen-1-amine | Higher than dimethyl | 0.80–0.85 | Slower reaction kinetics due to steric bulk |
| 10,10-Dimethyl-1-undecanamine | ~230–250 | 0.82–0.84 | Reduced solubility due to branching |
| Oleylamine | ~330–350 | 0.89 | Cis double bond enables micelle formation |
Sources: .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling N,N-Dimethyl-10-undecen-1-amine in laboratory settings?
- Methodological Answer : The compound is classified under GHS hazard categories for acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Researchers must use fume hoods, wear nitrile gloves, lab coats, and safety goggles. Emergency eyewash stations and showers should be accessible. Contaminated surfaces must be decontaminated with ethanol or isopropanol .
Q. How can the purity of this compound be validated for experimental use?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is recommended. The USP32 standard specifies a minimum purity of 98%, with a boiling range between 164.5°C and 167.5°C under atmospheric pressure. Calibrate GC systems using certified reference standards to ensure accuracy .
Q. What are the primary storage conditions to maintain the compound's stability?
- Methodological Answer : Store in amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, nitrosating agents, or secondary/tertiary amines to minimize risk of unintended reactions .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to enhance yield and selectivity?
- Methodological Answer : Catalytic methylation of 10-undecen-1-amine using dimethyl sulfate or methyl iodide in pyridine has shown 75–85% yield. Reaction parameters (e.g., solvent polarity, temperature gradients) should be optimized via Design of Experiments (DoE) frameworks. Monitor intermediate formation via FTIR or NMR to minimize byproducts like N-oxide derivatives .
Q. What analytical techniques resolve contradictions in purity data between GC and mass spectrometry (MS)?
- Methodological Answer : Cross-validate results using orthogonal methods:
- GC-FID : Quantifies volatile impurities.
- LC-MS : Detects non-volatile or polar contaminants.
- Elemental Analysis : Verifies C/H/N ratios against theoretical values.
Discrepancies may arise from column degradation in GC or ion suppression in MS; recalibrate instruments and use internal standards (e.g., deuterated analogs) .
Q. How does this compound interact with biological systems, such as fibroblast cultures?
- Methodological Answer : In vitro studies indicate the compound modulates collagen type III synthesis in fibroblasts at concentrations ≥50 µM. Use MTT assays to assess cytotoxicity and Western blotting to quantify collagen expression. Include controls with amine-free media to differentiate compound-specific effects from background noise .
Q. What strategies mitigate risks of nitrosamine formation during synthesis or storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
